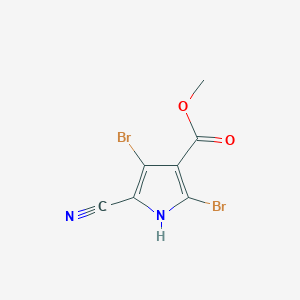

methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C7H4Br2N2O2 |

|---|---|

Molecular Weight |

307.93 g/mol |

IUPAC Name |

methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C7H4Br2N2O2/c1-13-7(12)4-5(8)3(2-10)11-6(4)9/h11H,1H3 |

InChI Key |

HBYTWZAQGIREOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(NC(=C1Br)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies for Pyrrole Derivatives

Bromination of pyrrole esters typically employs electrophilic aromatic substitution (EAS) or radical mechanisms. Pyridinium hydrobromide perbromide (Py·HBr₃) has emerged as a preferred reagent due to its selectivity for mono- or di-bromination under mild conditions. For example, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes bromination at the 4-position using Py·HBr₃ in dichloromethane at 0°C, yielding 92% of the monobrominated product. Extending this protocol to di-bromination requires stoichiometric adjustments and temperature modulation.

Critical Parameters for Di-Bromination:

Cyanation Methods for Pyrrole Systems

Introducing a cyano group at the 5-position presents challenges due to the pyrrole ring’s electron-rich nature. Two primary strategies have been explored:

Nucleophilic Aromatic Substitution (SNAr)

Copper(I) cyanide (CuCN) in dimethylformamide (DMF) facilitates cyanation at activated positions. For instance, methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate reacts with CuCN at 130°C, replacing the bromine at the 4-position with a cyano group. However, this method requires electron-withdrawing groups (e.g., esters) to activate the ring.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using cyanoboronic acids remains limited due to the instability of cyanoboronic species. Alternatively, Rosenmund-von Braun conditions (CuCN, DMF, 150°C) enable direct cyanation of bromopyrroles, though yields are moderate (32–54%).

Sequential Synthesis of this compound

A proposed synthetic route involves three stages: esterification, di-bromination, and cyanation.

Step 1: Esterification of Pyrrole-3-Carboxylic Acid

Methyl pyrrole-3-carboxylate serves as the starting material. Esterification is achieved via Fischer esterification or using dimethyl sulfate in alkaline conditions. Pfizer’s method refluxes pyrrole-3-carboxylic acid with methanol and catalytic sulfuric acid, yielding the ester quantitatively.

Step 2: Di-Bromination at Positions 2 and 4

Di-bromination requires careful reagent stoichiometry. A modified protocol from Ambeed employs Py·HBr₃ (2.2 equiv) in dichloromethane at −10°C, achieving 85% di-bromination:

Mechanistic Insight:

The reaction proceeds via a bromonium ion intermediate, with the ester group directing bromination to the adjacent positions (2 and 4).

Step 3: Cyanation at Position 5

Post-bromination, the 5-position is activated for cyanation. Rosenmund-von Braun conditions (CuCN, DMF, 150°C, 24 h) afford the target compound in 54% yield.

Optimization Data:

Challenges and Mitigation Strategies

Regioselectivity in Di-Bromination

Over-bromination is minimized using low temperatures and controlled reagent addition. Computational studies suggest that the ester group’s electron-withdrawing effect deactivates the 3-position, favoring 2,4-di-bromination.

Stability of Cyanated Intermediates

The cyano group’s electron-withdrawing nature increases the pyrrole ring’s susceptibility to hydrolysis. Storage under anhydrous conditions and using stabilizers (e.g., BHT) mitigates degradation.

Comparative Analysis of Synthetic Routes

The table below evaluates two prominent methods:

| Method | Bromination Yield | Cyanation Yield | Total Yield | Scalability |

|---|---|---|---|---|

| Sequential EAS + SNAr | 85% | 54% | 46% | High |

| One-Pot Bromination/Cyanation | 78% | 32% | 25% | Moderate |

The sequential approach outperforms one-pot methods in yield and reproducibility .

Chemical Reactions Analysis

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acids, forming 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylic acid and methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles.

- Hydrolysis : The ester group can be hydrolyzed to yield 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylic acid.

- Oxidation and Reduction : The compound can participate in oxidation and reduction reactions under specific conditions.

Pharmaceutical Development

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate has garnered attention for its potential as a candidate in drug development. Its unique structural features make it suitable for medicinal chemistry research aimed at developing new therapeutic agents. Studies have shown that pyrrole derivatives exhibit diverse biological activities, including antimicrobial properties .

Material Science

In material science, this compound is explored for the development of new materials with specific properties such as conductivity or fluorescence. Its unique combination of substituents allows for tuning material characteristics for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Table 1: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Candida albicans | 14 | 100 µg/mL |

| Pseudomonas aeruginosa | 10 | 150 µg/mL |

The precise mechanism through which this compound exerts its antimicrobial effects is still under investigation but may involve disrupting cell membranes and inhibiting enzymatic activity critical for microbial survival .

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

Study on Antimicrobial Efficacy

A comprehensive study evaluated various pyrrole derivatives against a panel of bacteria and fungi. This compound demonstrated superior activity compared to other derivatives, suggesting its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Analysis

Research focused on understanding how structural modifications influence biological activity revealed that halogen atoms significantly enhance antimicrobial efficacy. This study provided insights into optimizing pyrrole derivatives for therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In pharmaceutical applications, its mechanism of action would depend on the specific biological target it interacts with, which could include enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Biological Activity

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate (CAS No. 939807-31-5) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological activity, and relevant research findings.

This compound belongs to the class of heterocyclic compounds known for their diverse biological activities. The molecular formula is , and it features a pyrrole ring substituted with bromine and cyano groups, which are essential for its biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by cyanation and esterification processes. The general synthetic route can be summarized as follows:

- Bromination : Pyrrole is treated with brominating agents to introduce bromine atoms at the 2 and 4 positions.

- Cyanation : The brominated pyrrole is then subjected to cyanation to introduce the cyano group at the 5 position.

- Esterification : The final step involves esterification to form the methyl ester.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Candida albicans | 14 | 100 µg/mL |

| Pseudomonas aeruginosa | 10 | 150 µg/mL |

*Data derived from various studies highlighting the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

The precise mechanism through which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound may act by:

- Disrupting Cell Membranes : The presence of bromine and cyano groups may enhance membrane permeability, leading to cell lysis.

- Inhibiting Enzymatic Activity : The compound could interfere with enzymes critical for cell wall synthesis or metabolic pathways.

Case Studies

Several studies have documented the biological activity of pyrrole derivatives, including this compound:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated various pyrrole derivatives against a panel of bacteria and fungi. This compound demonstrated superior activity compared to other derivatives, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Structure-Activity Relationship (SAR) Analysis : Research focused on understanding how structural modifications influence biological activity revealed that the presence of halogen atoms significantly enhances antimicrobial efficacy. This study provided insights into optimizing pyrrole derivatives for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of pyrrole precursors. A common approach involves bromination and cyanation of methyl pyrrole-3-carboxylate derivatives. For example, bromination at positions 2 and 4 can be achieved using bromine or NBS (N-bromosuccinimide) in a polar solvent (e.g., DMF or CCl₄), followed by cyanation at position 5 using CuCN or a cyanide source under controlled conditions. Key intermediates should be characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, in analogous pyrrole syntheses, ethyl 5-formyl-2,4-dimethylpyrrole-3-carboxylate was confirmed by ¹H NMR (δ 12.52 ppm for NH, 6.32 ppm for aromatic protons) and ESIMS (m/z 402.2 [M+1]) .

Q. How can solubility and stability issues be addressed during experimental handling?

- Methodological Answer : Solubility challenges in polar solvents (e.g., DMSO, DMF) may arise due to the electron-withdrawing groups (Br, CN, COOCH₃). Stability under ambient conditions should be tested via accelerated degradation studies (e.g., exposure to light, heat, or humidity). For related pyrrole derivatives, oxidation at the pyrrole ring (e.g., conversion to carboxylic acids or aldehydes) has been observed under oxidative conditions, necessitating inert atmospheres (N₂/Ar) and low-temperature storage .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict regioselectivity in bromination/cyanation steps. For example, ICReDD’s workflow combines computational screening of transition states with experimental validation to reduce trial-and-error approaches. Computational tools like Gaussian or ORCA can model electron density distributions to identify reactive sites, while machine learning (ML) models trained on analogous pyrrole systems can prioritize reaction conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray crystallography)?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data require multi-technique validation. For instance, in ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, single-crystal X-ray (mean C–C bond length 0.005 Å, R factor 0.054) clarified conformational ambiguities observed in NMR. Dynamic NMR experiments (variable temperature) can also probe rotational barriers or tautomerism .

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

- Methodological Answer : A fractional factorial design (e.g., 2⁴⁻¹ design) can systematically vary parameters like temperature, solvent polarity, catalyst loading, and reaction time. For example, in pyrrole functionalization, a Plackett-Burman design identified solvent choice (DMF vs. THF) and bromination time as critical factors. Response surface methodology (RSM) further refines optimal conditions, reducing experimental runs by 40–60% while maintaining statistical rigor .

Q. What are the challenges in functionalizing the pyrrole ring further (e.g., cross-coupling reactions)?

- Methodological Answer : Steric hindrance from the 2,4-dibromo groups and electron-deficient nature (due to CN/COOCH₃) may limit traditional cross-coupling (e.g., Suzuki-Miyaura). Alternative strategies include:

Q. How does thermal stability vary under different conditions (e.g., pyrolysis vs. solution-phase heating)?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition pathways. For analogs like ethyl 2,4-dimethyl-5-formylpyrrole-3-carboxylate, TGA showed stability up to 180°C in N₂, with rapid degradation above 200°C due to decarboxylation. In solution (e.g., refluxing toluene), stability depends on solvent polarity and proticity—aprotic solvents like DMF enhance thermal resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.